2-Chloro-4-(hydroxymethyl)benzonitrile
Overview
Description
2-Chloro-4-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzonitrile, featuring a chlorine atom and a hydroxymethyl group attached to the benzene ring
Mechanism of Action
Target of Action
It is commonly used as an intermediate in organic synthesis , suggesting that its targets could be various, depending on the specific reactions it is involved in.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(hydroxymethyl)benzonitrile. For instance, it should be stored in a dry, cool place, away from fire sources and oxidizing agents . It’s also important to maintain good ventilation when handling this compound due to its potential irritant effects .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(hydroxymethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the synthesis of more complex organic molecules. The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, hydrogen bonds, and van der Waals forces .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to changes in the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic activity of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the levels of various proteins and metabolites within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade into other compounds, which can have different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. At very high doses, this compound can exhibit toxic or adverse effects, including damage to tissues and organs .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These metabolic pathways can influence the levels of different metabolites within the cell, affecting overall metabolic flux. The compound’s involvement in these pathways highlights its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within cells can impact its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-(hydroxymethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-nitrobenzonitrile with formaldehyde under basic conditions, followed by reduction of the nitro group to a hydroxymethyl group. Another method involves the direct chlorination of 4-(hydroxymethyl)benzonitrile using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products Formed
Oxidation: 2-Chloro-4-(carboxymethyl)benzonitrile
Reduction: 2-Chloro-4-(hydroxymethyl)benzylamine
Substitution: 2-Amino-4-(hydroxymethyl)benzonitrile, 2-Thio-4-(hydroxymethyl)benzonitrile
Scientific Research Applications
2-Chloro-4-(hydroxymethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Comparison with Similar Compounds
2-Chloro-4-(hydroxymethyl)benzonitrile can be compared with other similar compounds, such as:
4-(Hydroxymethyl)benzonitrile: Lacks the chlorine atom, which may result in different reactivity and biological activity.
2-Chloro-4-nitrobenzonitrile: Contains a nitro group instead of a hydroxymethyl group, leading to different chemical properties and applications.
2-Chloro-4-(methyl)benzonitrile:
Properties
IUPAC Name |
2-chloro-4-(hydroxymethyl)benzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,11H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOPPMBQNTVJBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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